N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine
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Overview
Description
N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C7H12N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 6-methoxypyrimidine-4-carbaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow synthesis methods could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups attached to the amino groups.
Scientific Research Applications
N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme, thereby inhibiting its activity. This mechanism is similar to that of other pyrimidine derivatives used in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
N1-(6-methylpyridin-2-yl)ethane-1,2-diamine: Similar structure but with a methyl group instead of a methoxy group.
N1-(quinolin-4-yl)ethane-1,2-diamine: Contains a quinoline ring instead of a pyrimidine ring.
N1-(6,8-difluoroquinolin-4-yl)ethane-1,2-diamine: Contains a difluoroquinoline ring.
Uniqueness
N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine is unique due to the presence of the methoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various synthetic pathways .
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
N'-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H12N4O/c1-12-7-4-6(9-3-2-8)10-5-11-7/h4-5H,2-3,8H2,1H3,(H,9,10,11) |
InChI Key |
JWVARELQBLQEOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)NCCN |
Origin of Product |
United States |
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